(1-Methyl-piperidin-2-yl)-acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(1-methylpiperidin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9-5-3-2-4-7(9)6-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQGOLMAWGEVNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669525 | |
| Record name | (1-Methylpiperidin-2-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60979-27-3 | |
| Record name | (1-Methylpiperidin-2-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methylpiperidin-2-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
A structurally similar compound, encainide, is known to target voltage-gated sodium channels. These channels play a crucial role in the propagation of action potentials in neurons and muscle cells.
Biological Activity
(1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 161.64 g/mol. It features a piperidine ring, which is known to influence its biological activity through interactions with various molecular targets.
Target of Action
This compound has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). The inhibition of sEH leads to increased levels of EETs, which are known to have vasodilatory and anti-inflammatory effects .
Biochemical Pathways
The modulation of sEH activity affects several biochemical pathways, primarily leading to:
- Decreased blood pressure : Increased EET levels can result in vasodilation.
- Reduced inflammation : Elevated EETs can inhibit inflammatory responses, potentially benefiting conditions such as hypertension and pain.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.22 | Staphylococcus aureus |
| Other derivative | 0.25 | Escherichia coli |
The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent. Studies have shown significant cytotoxic effects against specific cancer cell lines, particularly those with BRAF mutations.
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | 0.5 | BRAF mutant melanoma |
| Control drug | 1.2 | BRAF mutant melanoma |
The anticancer activity may be attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various mechanisms, including enzyme inhibition and receptor binding .
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study found that derivatives of piperidine compounds, including this compound, showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating potent efficacy.
- Anticancer Investigation : In another research effort, the compound was tested against multiple cancer cell lines, revealing that it induced apoptosis in BRAF mutant melanoma cells through mechanisms involving cell cycle arrest and modulation of apoptotic gene expression .
- Inflammatory Response Modulation : A pharmacological investigation highlighted the role of sEH inhibition by this compound in reducing inflammation, suggesting potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
(1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is being investigated for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development aimed at treating neurological disorders, pain management, and other therapeutic areas.
Biological Research
The compound is utilized in studies focusing on enzyme inhibition and receptor binding. For instance, its ability to modulate neurotransmitter levels positions it as a potential treatment for conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) activity.
Industrial Applications
In the industrial sector, this compound serves as an intermediate in synthesizing more complex chemical entities. Its unique piperidine structure is advantageous for creating derivatives used in pharmaceuticals and agrochemicals.
The biological activities associated with this compound are summarized below:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Neuroprotective | AChE inhibition |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of compounds similar to this compound against various bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, demonstrating MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Potential
Research focusing on piperidine derivatives highlighted that compounds containing the piperidine moiety exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin. This suggests that this compound could be developed into novel anticancer agents.
Case Study 3: Neuroprotective Properties
Investigations into the neuroprotective effects of piperidine derivatives revealed that they could effectively inhibit AChE activity. This inhibition is crucial for increasing acetylcholine levels in synaptic clefts, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride and related compounds:
Key Observations:
- Substituent Impact: The presence of a phenyl group (as in 19395-40-5) or aryl modifications (e.g., 4-cyanophenyl in 9b) enhances interaction with hydrophobic enzyme pockets, as seen in sEH inhibitors .
- Acid vs. Ester Groups : The carboxylic acid in the target compound and 9b enables ionic interactions, whereas the methyl ester in 23655-65-4 is metabolically labile, often serving as a prodrug intermediate .
Pharmacological and Analytical Data
Table: Analytical and Activity Data for Select Compounds
Insights:
- The 4-cyanophenyl derivative (9b) exhibits superior sEH inhibition due to electron-withdrawing groups enhancing binding affinity .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride with high purity?
- Methodology : Synthesis typically involves esterification or substitution reactions targeting the piperidine core. For example, alkylation of a piperidine precursor with chloroacetic acid derivatives, followed by hydrochloride salt formation using HCl gas or concentrated hydrochloric acid. Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane) is critical to remove byproducts like ethylphenidate analogs or erythro isomers .
- Key Considerations : Monitor reaction progress using TLC (silica gel, ninhydrin staining) and confirm final purity via HPLC (>95% by area normalization) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology :
- NMR : H and C NMR in DO or DMSO-d to confirm the piperidine ring protons (δ 1.4–3.2 ppm) and acetic acid moiety (δ 3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak at m/z 366.5 (M+H) .
- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., C: 56.1%, H: 7.6%, N: 3.4%, Cl: 9.7%) .
Q. What experimental approaches are used to determine the solubility profile of this compound in various solvents?
- Methodology : Use the shake-flask method: dissolve excess compound in solvents (e.g., water, ethanol, DMSO) at 25°C, filter, and quantify saturation concentration via UV-Vis spectroscopy (λ~260 nm) or HPLC . Note that solubility data may require empirical determination due to limited published values .
Advanced Research Questions
Q. How can researchers resolve and quantify isomeric impurities in this compound batches?
- Methodology :
- Chiral HPLC : Use a C18 column (e.g., 250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 1.0 mL/min. Detect erythro isomers (retention time ~0.65 min) and related compounds (e.g., ethylphenidate) with UV detection at 210 nm .
- Validation : Establish linearity (1–100 µg/mL), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) for impurity quantification .
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound for sensitive assays?
- Methodology :
- Strict QC Protocols : Implement in-process controls (e.g., intermediate purity checks via TLC) and final batch analysis using HPLC-MS.
- Advanced QC : Request peptide content analysis, TFA removal (<1%), and water content determination to minimize variability in bioassays .
- Storage : Preserve in airtight containers under nitrogen to prevent hygroscopic degradation .
Q. How should degradation products of this compound be identified under accelerated stability conditions?
- Methodology :
- Stress Testing : Expose the compound to 40°C/75% RH (ICH guidelines) for 4 weeks. Analyze degraded samples via LC-MS (Q-TOF) to identify oxidation products (e.g., N-oxide derivatives) or hydrolyzed fragments .
- Quantification : Use a validated stability-indicating HPLC method with a C8 column and phosphate buffer (pH 3.0)/methanol gradient .
Q. What analytical approaches ensure reproducibility in quantifying this compound in complex matrices?
- Methodology :
- Internal Standards : Use deuterated analogs (e.g., d-methylphenidate) for LC-MS/MS normalization.
- Uncertainty Management : Account for technical replicates (n ≥ 6), marker sensitivity, and calibration range adjustments to minimize variability .
Safety and Handling
Q. What precautions are necessary when handling this compound in air-sensitive reactions?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
